N-tert-butylpyridin-4-amine

Description

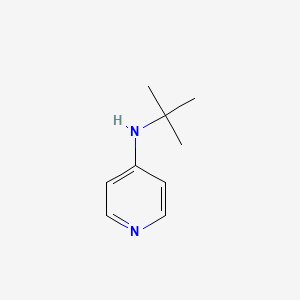

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butylpyridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-9(2,3)11-8-4-6-10-7-5-8/h4-7H,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJAXVUZVKSSAAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258874-61-2 | |

| Record name | N-(tert-butyl)pyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-tert-butylpyridin-4-amine CAS 258874-61-2 chemical properties

[1]

Executive Summary & Chemical Identity

This compound is a specialized pyridine derivative characterized by a secondary amine bridge connecting a bulky tert-butyl group to the 4-position of a pyridine ring. Structurally related to the super-nucleophilic catalyst DMAP (4-dimethylaminopyridine), this compound serves as a critical building block in medicinal chemistry, particularly for kinase inhibitors and coordination ligands where steric modulation of the amine is required.

Chemical Identification Table

| Property | Detail |

| Chemical Name | This compound |

| Synonyms | 4-(tert-butylamino)pyridine; N-(1,1-dimethylethyl)-4-pyridinamine |

| CAS Registry Number | 258874-61-2 |

| Molecular Formula | C |

| Molecular Weight | 150.22 g/mol |

| SMILES | CC(C)(C)NC1=CC=NC=C1 |

| Core Scaffold | 4-Aminopyridine |

Physicochemical Profile & Electronic Structure

Electronic Distribution & Basicity

Unlike simple pyridines, this compound exhibits a "push-pull" electronic system. The exocyclic nitrogen atom (amine) acts as a strong electron donor (+M effect) into the pyridine ring.

-

Resonance Contribution: The lone pair on the exocyclic nitrogen delocalizes into the pyridine ring, significantly increasing the electron density at the pyridine nitrogen (

) and the C3/C5 carbons. -

Basicity: The compound is more basic than unsubstituted pyridine (

~5.2) due to this electron donation. The protonation occurs preferentially at the pyridine nitrogen ( -

Steric Influence: The bulky tert-butyl group exerts steric pressure, potentially forcing a slight twist in the C-N bond, which modulates the degree of conjugation compared to the planar dimethylamino analog (DMAP).

Solubility & Lipophilicity

-

Lipophilicity: The tert-butyl group significantly enhances lipophilicity (LogP > 1.5 estimated) compared to 4-aminopyridine, improving solubility in non-polar organic solvents (DCM, Toluene) while maintaining solubility in polar protic solvents (Methanol, Ethanol).

-

Aqueous Solubility: Moderate to low in neutral water; highly soluble in acidic aqueous media due to salt formation (pyridinium chloride).

Synthetic Methodology (Protocol)

Core Directive: Autonomy in Synthesis

While metal-catalyzed couplings (Buchwald-Hartwig) are possible, the most robust and atom-economical route for this specific scaffold is Nucleophilic Aromatic Substitution (

Protocol: S

Ar Synthesis from 4-Chloropyridine

Rationale: This method avoids expensive Pd-catalysts and ligands, utilizing the intrinsic reactivity of the 4-halopyridine.

Reagents:

-

4-Chloropyridine Hydrochloride (Substrate)[1]

-

tert-Butylamine (Nucleophile & Solvent/Base)

-

Ethanol or NMP (Solvent - optional if amine is in excess)

-

Sodium Hydroxide (NaOH) or Triethylamine (Base)

Step-by-Step Workflow:

-

Free Base Generation (Critical Step):

-

4-Chloropyridine is often supplied as the HCl salt (unstable as a free base due to self-polymerization).[2]

-

Action: Suspend 4-chloropyridine HCl in solvent. Add 1.1 eq of base (e.g., NaOH or Et

N) at 0°C to neutralize the HCl immediately prior to reaction.

-

-

Nucleophilic Attack:

-

Add excess tert-butylamine (3-5 equivalents). The excess acts as a proton scavenger and drives the equilibrium.

-

Condition: Heat the reaction mixture in a sealed pressure tube at 120–140°C for 12–24 hours. The high temperature is necessary to overcome the steric hindrance of the tert-butyl group.

-

-

Work-up & Purification:

-

Cool to room temperature.[3]

-

Concentrate under reduced pressure to remove excess amine.

-

Acid-Base Extraction: Dissolve residue in DCM. Wash with 1M NaOH (to remove phenolic byproducts). Extract the organic layer with 1M HCl (product moves to aqueous phase). Basify the aqueous extract to pH > 10 with NaOH and re-extract with DCM.

-

Result: This yields high-purity free base without chromatography.

-

Figure 1: Synthetic pathway via Nucleophilic Aromatic Substitution.

Reactivity & Applications in Drug Discovery[9]

Reactivity Profile

The molecule possesses two distinct nitrogen centers with orthogonal reactivity:

-

Pyridine Nitrogen (N1): The primary site for protonation, alkylation, and coordination to metals. It drives the formation of salts and metal complexes.

-

Exocyclic Amine Nitrogen (N-H): A secondary amine. While less nucleophilic due to conjugation, the N-H proton is acidic (

~25-30 in DMSO) and can be deprotonated by strong bases (NaH, LiHMDS) to facilitate further alkylation or arylation.

Application: Scaffold for Kinase Inhibitors

In medicinal chemistry, the 4-aminopyridine motif is a "privileged scaffold."

-

H-Bonding: The pyridine nitrogen accepts H-bonds (e.g., from the hinge region of kinases), while the N-H serves as a donor.

-

Steric Modulation: The tert-butyl group fills hydrophobic pockets (selectivity filters) in the enzyme active site, preventing metabolic dealkylation common with smaller alkyl groups (methyl/ethyl).

Figure 2: Orthogonal reactivity of the two nitrogen centers.

Safety & Handling (SDS Summary)

While specific toxicological data for CAS 258874-61-2 is limited, it must be handled according to the safety profile of the aminopyridine class :

-

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed or inhaled. Aminopyridines can block potassium channels, leading to neurotoxicity (seizures) in high doses.

-

Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[4]

-

-

Storage: Store under inert atmosphere (Argon/Nitrogen). Amines can absorb CO

from air to form carbamates; pyridines can oxidize slowly. -

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

PubChem Compound Summary. (n.d.). 4-(tert-Butylamino)pyridine. National Center for Biotechnology Information. Retrieved from [Link](Note: Search by structure or CAS for specific entry).

- Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 12(2), 129-161. (Foundational text on aminopyridine reactivity).

- Google Patents. (2013). Method for synthesizing 4-chloropyridine. CN103360306A.

An In-depth Technical Guide to the pKa and Basicity of 4-(tert-butylamino)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-(tert-butylamino)pyridine in Modern Chemistry

4-(tert-butylamino)pyridine is a substituted pyridine derivative that has garnered interest within the realms of medicinal chemistry and materials science. As with any biologically active molecule, its fundamental physicochemical properties, particularly its pKa and basicity, are critical determinants of its behavior in physiological and chemical systems. The pKa value dictates the extent of ionization at a given pH, which in turn influences crucial parameters such as solubility, membrane permeability, and receptor-ligand interactions. A thorough understanding of the basicity of 4-(tert-butylamino)pyridine is therefore indispensable for researchers aiming to harness its potential in drug design and catalysis.

This guide provides a comprehensive analysis of the factors governing the pKa of 4-(tert-butylamino)pyridine, offering both theoretical insights and practical methodologies for its determination. We will delve into the electronic and steric effects of its substituents, compare it with related pyridine derivatives, and present detailed protocols for both experimental and computational pKa determination.

The Foundations of Basicity in Pyridine Derivatives

The parent pyridine molecule is a weak base with a pKa of approximately 5.2 for its conjugate acid.[1] Its basicity arises from the lone pair of electrons on the sp²-hybridized nitrogen atom, which is available to accept a proton. The basicity of pyridine derivatives can be significantly modulated by the electronic properties of substituents on the ring.[2]

-

Electron-Donating Groups (EDGs): Substituents that donate electron density to the pyridine ring increase the electron density on the ring nitrogen, making the lone pair more available for protonation and thus increasing the basicity (higher pKa).

-

Electron-Withdrawing Groups (EWGs): Conversely, substituents that withdraw electron density from the ring decrease the electron density on the nitrogen, making it less basic (lower pKa).

Dissecting the Substituent Effects in 4-(tert-butylamino)pyridine

The basicity of 4-(tert-butylamino)pyridine is primarily influenced by two key structural features: the amino group at the 4-position and the tert-butyl group attached to the exocyclic nitrogen.

The Powerful Influence of the 4-Amino Group

An amino group at the 4-position of the pyridine ring acts as a strong electron-donating group through the resonance effect (+M). The lone pair of the exocyclic nitrogen can be delocalized into the aromatic system, significantly increasing the electron density on the ring nitrogen. This is evident in the pKa of 4-aminopyridine, which is 9.17, a substantial increase from pyridine's 5.2.[3] This makes the ring nitrogen much more basic.

The Role of the N-tert-butyl Group

The tert-butyl group attached to the amino nitrogen further modulates the basicity through two main effects:

-

Inductive Effect (+I): As an alkyl group, the tert-butyl substituent is electron-donating through the inductive effect. This pushes electron density towards the exocyclic nitrogen, which in turn enhances the electron-donating character of the amino group, leading to a further increase in the basicity of the pyridine ring nitrogen.

-

Steric Effects: While the tert-butyl group is bulky, its position on the exocyclic nitrogen, away from the pyridine ring nitrogen, means it is unlikely to cause significant steric hindrance to the protonation of the ring nitrogen.[1][4] However, it may have a minor influence on the solvation of the resulting pyridinium cation, which could slightly temper the basicity increase.

In comparison to the well-known superbase 4-dimethylaminopyridine (DMAP), which has a pKa of 9.7, 4-(tert-butylamino)pyridine is expected to have a comparable, if not slightly higher, basicity due to the greater inductive effect of a tert-butyl group compared to two methyl groups.

Quantitative Data Summary

The following table summarizes the experimental pKa values of relevant pyridine derivatives to provide context for estimating the pKa of 4-(tert-butylamino)pyridine.

| Compound | Structure | pKa of Conjugate Acid |

| Pyridine | C₅H₅N | 5.2 |

| 4-Aminopyridine | C₅H₆N₂ | 9.17[3] |

| 4-tert-Butylpyridine | C₉H₁₃N | 5.99[5] |

| 4-(tert-butylamino)pyridine | C₉H₁₄N₂ | Estimated to be in the range of 9.5 - 10.5 |

Experimental Determination of pKa

For a definitive pKa value, experimental determination is essential. Potentiometric titration is a highly reliable and widely used method.

Protocol for Potentiometric Titration

This protocol outlines the determination of the pKa of 4-(tert-butylamino)pyridine.

1. Materials and Reagents:

-

4-(tert-butylamino)pyridine sample

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

High-purity water (deionized or distilled)

-

Methanol or ethanol (optional, to ensure solubility)

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (10 or 25 mL)

2. Procedure:

-

Sample Preparation: Accurately weigh a known amount of 4-(tert-butylamino)pyridine and dissolve it in a known volume of water. If solubility is an issue, a co-solvent like methanol or ethanol can be used, but the pKa value obtained will be for that specific solvent mixture.

-

Titration Setup: Place the solution in a beaker with a magnetic stir bar. Immerse the pH electrode in the solution, ensuring the bulb is fully covered. Position the burette containing the standardized HCl solution above the beaker.

-

Titration: Begin stirring the solution at a constant rate. Record the initial pH. Add the HCl titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Data Analysis: Continue the titration well past the equivalence point (the point of the most rapid pH change). Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

pKa Determination: The pKa is the pH at the half-equivalence point. This is the point where half of the 4-(tert-butylamino)pyridine has been protonated. Mathematically, it is the pH at which the volume of added titrant is half of the volume required to reach the equivalence point. The equivalence point can be determined from the inflection point of the titration curve, often found by taking the first or second derivative of the curve.

Alternative Method: UV-Vis Spectrophotometry

This method is based on the principle that the protonated and neutral forms of a molecule often have different UV-Vis absorption spectra. By measuring the absorbance of the sample at a specific wavelength across a range of pH values, the ratio of the two forms can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.

Visualizing the Experimental Workflow

Caption: Workflow for pKa determination by potentiometric titration.

Computational Prediction of pKa

In addition to experimental methods, computational chemistry provides a powerful tool for predicting pKa values, offering insights into the relationship between molecular structure and basicity.[6]

Methodology for pKa Calculation

The most common approach involves the use of a thermodynamic cycle, which breaks down the protonation process in solution into steps that can be calculated more accurately.[7][8]

-

Gas-Phase Calculations: The geometries of both the neutral 4-(tert-butylamino)pyridine and its protonated form (the pyridinium ion) are optimized, and their Gibbs free energies are calculated using a suitable quantum mechanical method, such as Density Functional Theory (DFT) with a basis set like 6-31G*.

-

Solvation Free Energy Calculations: The free energy of solvation for both the neutral molecule and the protonated ion is calculated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[8] This model treats the solvent as a continuous dielectric medium.

-

Thermodynamic Cycle: The pKa is then calculated using the following equation, which incorporates the calculated gas-phase free energies, solvation energies, and the experimental free energy of solvation of the proton.

pKa = (ΔG*gas + ΔΔGsolv) / (2.303 RT)

where:

-

ΔG*gas is the Gibbs free energy change of protonation in the gas phase.

-

ΔΔGsolv is the difference in solvation free energies between the protonated and neutral species, plus the solvation free energy of the proton.

-

R is the ideal gas constant.

-

T is the temperature in Kelvin.

-

Visualizing the Thermodynamic Cycle

Caption: A thermodynamic cycle used for the computational prediction of pKa.

Conclusion

The basicity of 4-(tert-butylamino)pyridine is significantly enhanced compared to the parent pyridine molecule, primarily due to the strong electron-donating resonance effect of the 4-amino group, which is further amplified by the inductive effect of the N-tert-butyl group. While a precise experimental value is best obtained through methods like potentiometric titration, a well-founded estimation places its pKa in the range of 9.5 to 10.5. This positions 4-(tert-butylamino)pyridine as a strong organic base. For professionals in drug development and chemical synthesis, this high basicity is a critical parameter that will govern the compound's behavior, from its formulation and absorption to its interaction with biological targets.

References

-

Acid-base equilibrium of 4-aminopyridine derivatives. - ResearchGate. Available from: [Link]

-

Effect of Substituents On Basicity of Pyridine | PDF - Scribd. Available from: [Link]

-

Tert-Butylamine | C4H11N | CID 6385 - PubChem. Available from: [Link]

-

Basicity of substituted pyridines - Chemistry Stack Exchange. Available from: [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline. Available from: [Link]

-

4-tert-Butylpyridine | C9H13N | CID 19878 - PubChem. Available from: [Link]

-

Pyridine, 1-acetyl-4-tert-butyl-2,3,6-tris(tert-butylthio) - PubChem. Available from: [Link]

-

(PDF) Theoretical pKa calculations of substituted pyridines - ResearchGate. Available from: [Link]

-

Preparation and Properties of Pyridine. Available from: [Link]

-

4-Aminopyridine | C5H6N2 | CID 1727 - PubChem. Available from: [Link]

-

Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile | The Journal of Physical Chemistry A - ACS Publications. Available from: [Link]

-

Basicity of pyridine and 2,6-di-tert-butylpyridine - Chemistry Stack Exchange. Available from: [Link]

-

Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review - ResearchGate. Available from: [Link]

-

Pyridine synthesis - Organic Chemistry Portal. Available from: [Link]

-

23.1: Relative Basicity of Amines and Other Compounds - Chemistry LibreTexts. Available from: [Link]

-

Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC. Available from: [Link]

-

4-Aminopyridine - Wikipedia. Available from: [Link]

-

Theoretical pKa calculations of substituted pyridines - ResearchGate. Available from: [Link]

-

Synthesis and properties of pyridine containing drugs and heterocycles - Figshare. Available from: [Link]

-

pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. Available from: [Link]

-

4,4'-di-tert-butyl-N-cyano-(2,2'-bipyridine)-6-carboximidamide - PubChem. Available from: [Link]

-

Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Available from: [Link]

-

basicity of pyridine-heterocyclic compounds (chemmasters.online) - YouTube. Available from: [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 3. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 4-TERT-BUTYLPYRIDINE | 3978-81-2 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Solubility of N-tert-butylpyridin-4-amine in organic solvents

Technical Guide: Solubility Profiling & Solvent Selection for N-tert-butylpyridin-4-amine

Part 1: Executive Summary & Physicochemical Profile

This compound is a secondary aminopyridine derivative widely utilized as a ligand in coordination chemistry and a versatile intermediate in pharmaceutical synthesis. Unlike its liquid analog 4-tert-butylpyridine, this compound typically exists as a solid powder at room temperature.

Its solubility behavior is governed by a structural "tug-of-war" between two distinct domains:

-

The Polar Head (Aminopyridine): A basic pyridine ring fused with a secondary amine (NH) donor. This domain drives solubility in polar protic and chlorinated solvents via hydrogen bonding and dipole-dipole interactions.

-

The Lipophilic Tail (tert-Butyl): A bulky, hydrophobic alkyl group that disrupts crystal packing (lowering melting point relative to 4-aminopyridine) and enhances solubility in organic media, while severely limiting water solubility at neutral pH.

Critical Physicochemical Parameters:

-

Physical State: Solid (Powder).

-

Predicted pKa (Pyridine N): ~9.1 – 9.3 (The electron-donating tert-butylamino group increases basicity compared to pyridine).

-

Predicted LogP: ~1.8 – 2.1 (Moderately lipophilic).

Part 2: Solubility Matrix & Solvent Selection

The following matrix categorizes solvents based on their interaction efficiency with this compound.

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | The "Soft" polarizability of DCM interacts favorably with the pyridine |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent | High dielectric constants disrupt the crystal lattice effectively. Ideal for reaction media but difficult to remove during workup. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Good to High | The solvent acts as an H-bond donor to the pyridine nitrogen and acceptor for the amine proton. Solubility decreases as alcohol chain length increases. |

| Ethers | THF, 1,4-Dioxane | Moderate | Good solvation of the organic tail, but weaker interaction with the polar head. Often requires mild heating. |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate | Soluble at elevated temperatures. |

| Aliphatic Hydrocarbons | Hexanes, Pentane, Heptane | Poor | The polar aminopyridine core drives precipitation. Useful as an anti-solvent for crystallization. |

| Aqueous | Water (pH 7) | Insoluble | Hydrophobic effect of the tert-butyl group dominates. |

| Aqueous Acid | 0.1M HCl or Acetic Acid | High | Protonation of the pyridine nitrogen ( |

Part 3: Experimental Protocols

To ensure reproducibility in drug development or synthesis, use these self-validating protocols.

Protocol A: Gravimetric Solubility Determination (The "Gold Standard")

Use this for precise quantitative data (mg/mL).

-

Preparation: Weigh approximately 100 mg of this compound into a pre-weighed 4 mL glass vial (

). -

Saturation: Add exactly 1.0 mL of the target solvent. Cap tightly.

-

Equilibration: Vortex for 60 seconds, then place in a shaker or water bath at 25°C for 24 hours.

-

Validation Check: Ensure solid remains visible. If all solid dissolves, add another 50 mg and repeat.

-

-

Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter into a second pre-weighed vial (

). -

Evaporation: Evaporate the solvent (Rotavap or Nitrogen stream) and dry the residue under high vacuum (0.1 mbar) for 4 hours.

-

Measurement: Weigh the vial with the dried residue (

). -

Calculation:

Protocol B: Visual Solubility Screening (The "Quick Pass")

Use this for rapid solvent selection during reaction optimization.

-

Place 10 mg of compound into a test tube.

-

Add solvent in defined increments: 100 µL (100 mg/mL), then 400 µL (20 mg/mL), then 500 µL (10 mg/mL).

-

Vortex after each addition.

-

Endpoint: Record the volume at which the solution becomes clear.

-

If clear at 100 µL: Solubility > 100 mg/mL (Highly Soluble).

-

If insoluble at 1 mL: Solubility < 10 mg/mL (Poorly Soluble).

-

Part 4: Visualization of Solubility Logic

Diagram 1: Solvent Selection Decision Tree

This workflow guides the researcher to the optimal solvent based on the intended application (Reaction, Purification, or Analysis).

Caption: Decision tree for selecting the optimal solvent system based on experimental intent (Synthesis vs. Purification).

Part 5: References

-

PubChem. Compound Summary: 4-tert-Butylpyridine (Structural Analog). National Library of Medicine. [Link]

-

Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 12(2), 129-161. (Foundational text on aminopyridine solubility trends). [Link]

Introduction: The Strategic Role of Steric Hindrance in Molecular Design

An In-Depth Technical Guide to Steric Hindrance Effects in N-tert-butylpyridin-4-amine Derivatives

In the intricate world of molecular science, the ability to control and direct chemical reactions is paramount. Steric hindrance, a phenomenon arising from the spatial arrangement of atoms within a molecule, serves as a powerful tool for chemists to modulate reactivity, enforce specific conformations, and achieve desired outcomes in synthesis, catalysis, and drug design.[1] While often viewed as an obstacle, strategic incorporation of bulky functional groups can prevent unwanted side reactions, enhance selectivity, and dictate the coordination environment around a reactive center. This guide focuses on the profound effects of one such sterically demanding group, the N-tert-butyl substituent, on the versatile pyridin-4-amine scaffold.

The pyridin-4-amine core is a privileged structure in medicinal chemistry and a versatile ligand in coordination chemistry, largely due to its electronic properties and hydrogen bonding capabilities.[2] When a bulky tert-butyl group is directly attached to the exocyclic amine, it imposes significant steric constraints that fundamentally alter the molecule's physical and chemical properties. This guide provides a detailed exploration of these effects for researchers, scientists, and drug development professionals, elucidating how the N-tert-butyl group transforms the pyridin-4-amine framework into a tunable instrument for advanced chemical applications.

I. Synthesis and Structural Characterization

The introduction of the N-tert-butyl group onto the pyridin-4-amine core requires synthetic strategies that can accommodate the steric bulk of the incoming nucleophile. A common approach involves the nucleophilic aromatic substitution (SNAr) of an activated 4-halopyridine with tert-butylamine.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative synthesis of the parent compound. The choice of a high-boiling point, polar aprotic solvent like DMSO is crucial to facilitate the reaction, which may be sluggish due to the steric hindrance of tert-butylamine.

Materials:

-

4-chloropyridine hydrochloride

-

tert-Butylamine

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

To a round-bottom flask charged with 4-chloropyridine hydrochloride and potassium carbonate (3 equivalents), add a sufficient volume of DMSO to form a stirrable slurry.

-

Add tert-butylamine (2-3 equivalents) to the mixture. The excess amine serves as both reactant and a scavenger for any generated HCl, although the primary base is K₂CO₃.

-

Heat the reaction mixture to 120-140 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The elevated temperature is necessary to provide sufficient kinetic energy to overcome the activation barrier heightened by steric hindrance.

-

Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer three times with ethyl acetate. The organic layers are combined.

-

Wash the combined organic layers with brine to remove residual DMSO and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Structural Implications of N-tert-butylation

The presence of the N-tert-butyl group forces significant geometric distortions compared to the planar 4-aminopyridine. The C-N-C bond angle involving the exocyclic nitrogen is widened to accommodate the bulky group, and rotation around the C4-N bond is restricted. This steric imposition is key to its function in various applications.

| Property | 4-aminopyridine | This compound (Predicted) | Rationale for Change |

| Molecular Weight | 94.12 g/mol | 150.23 g/mol | Addition of C₄H₉ group |

| pKa (of conjugate acid) | 9.11 | ~9.5-10.0 | The tert-butyl group is electron-donating, increasing the basicity of the pyridine nitrogen. |

| ¹H NMR (Pyridine H) | δ ~8.1 (α-H), ~6.6 (β-H) | α-H shift downfield, β-H shift upfield | Steric compression and electronic effects alter the chemical environment of the ring protons. |

| ¹H NMR (tert-Butyl H) | N/A | δ ~1.4 (singlet, 9H) | Characteristic singlet for the nine equivalent protons of the tert-butyl group. |

| C4-N Bond Character | Significant double bond character | Reduced double bond character | Steric clash with ortho-protons forces the tert-butylamino group to twist out of the pyridine ring plane, disrupting π-conjugation. |

II. Steric Effects on Chemical Reactivity

The N-tert-butyl group acts as a "steric shield," profoundly influencing the reactivity at both the exocyclic amine and the endocyclic pyridine nitrogen.

Reactivity at the Exocyclic Amine

The most direct consequence of the tert-butyl group is the severe hindrance of the exocyclic amine. Reactions that are trivial for primary amines, such as acylation or secondary alkylation, become exceptionally difficult. This chemical inertia can be highly advantageous in drug design, as it protects the amine from metabolic degradation (e.g., N-acetylation), thereby increasing the pharmacokinetic half-life of the molecule.

Reactivity at the Pyridine Nitrogen

While the tert-butyl group is electronically donating and increases the intrinsic basicity of the pyridine nitrogen, its steric bulk can hinder the approach of electrophiles and Lewis acids. For small electrophiles like a proton, the electronic effect dominates, leading to a higher pKa. However, for bulkier Lewis acids or in the formation of coordination complexes, the steric hindrance can become a dominant factor, potentially weakening the resulting bond or preventing complexation altogether.[3] This dichotomy between electronic activation and steric repulsion allows for fine-tuning of the ligand's properties. In contrast to 4-tert-butylpyridine, where the bulky group is distant from the nitrogen lone pair, the N-tert-butyl group's proximity directly influences the accessibility of the pyridine nitrogen.[4]

III. Applications in Coordination Chemistry and Catalysis

The unique steric profile of this compound derivatives makes them valuable as ancillary ligands in transition metal catalysis. The bulky substituent can be used to create a well-defined coordination pocket around the metal center.

Causality in Ligand Design:

-

Controlling Coordination Number: The steric demand of the ligand can prevent the coordination of multiple ligands to a metal center, favoring lower coordination numbers which can be more catalytically active.

-

Enforcing Specific Geometries: The ligand's bulk can force a particular geometry (e.g., tetrahedral vs. square planar), which in turn influences the catalytic cycle.[1]

-

Creating Chiral Pockets: When incorporated into a chiral framework, the steric bulk can create an asymmetric environment, enabling enantioselective catalysis.

Hypothetical Protocol: Formation of a Palladium(II) Complex

This protocol illustrates the formation of a dichloropalladium(II) complex, a common precursor in cross-coupling catalysis.

Step-by-Step Methodology:

-

Dissolve bis(acetonitrile)dichloropalladium(II) in a minimal amount of a non-coordinating solvent like dichloromethane.

-

In a separate flask, dissolve two equivalents of this compound in dichloromethane.

-

Slowly add the ligand solution to the palladium precursor solution at room temperature with stirring.

-

The weakly coordinating acetonitrile ligands will be displaced by the more basic pyridine nitrogen of the this compound ligand.

-

Stir the reaction for 1-2 hours. The formation of the complex is often indicated by a color change.

-

The resulting complex, bis(this compound)dichloropalladium(II), can be isolated by precipitation with a non-polar solvent like hexane, followed by filtration and drying under vacuum.

The steric bulk of the two N-tert-butyl groups will dictate the geometry of the final complex, likely forcing a trans-configuration to minimize steric repulsion.

IV. Role in Drug Discovery and Development

The 4-aminopyridine structure is a known scaffold for agents that modulate ion channels, with applications in conditions like Alzheimer's disease.[2] The incorporation of an N-tert-butyl group can be a strategic move to optimize drug properties.

Pharmacokinetic Modulation:

-

Metabolic Stability: As previously mentioned, the steric shield prevents common metabolic pathways like N-acetylation or N-oxidation, prolonging the drug's presence in the body.

-

Lipophilicity: The tert-butyl group significantly increases the lipophilicity of the molecule, which can enhance its ability to cross the blood-brain barrier, a critical feature for drugs targeting the central nervous system.

Pharmacodynamic Modulation:

-

Receptor Selectivity: The size and shape of the N-tert-butyl group can be used to achieve selectivity for a specific receptor subtype. It may fit into a hydrophobic pocket in the target receptor while being too large to bind to off-target receptors, thereby reducing side effects.[5]

-

Binding Affinity: The hydrophobic interactions provided by the tert-butyl group can contribute significantly to the overall binding affinity of the molecule to its target.

V. Conclusion

The N-tert-butyl group is not merely a passive substituent; it is an active modulator of molecular behavior. In this compound derivatives, it provides a powerful steric lever to control reactivity, enforce specific three-dimensional structures, and optimize properties for applications ranging from catalysis to medicine. By understanding the fundamental principles of steric hindrance and applying them strategically, researchers can unlock the full potential of this versatile chemical scaffold. This guide serves as a foundational resource, providing both the theoretical underpinnings and practical considerations for harnessing the steric effects of the N-tert-butyl group in advanced molecular design.

References

-

Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Retrieved from [Link]

-

Basel, Y. H., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6379. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-tert-Butylpyridine. PubChem Compound Database. Retrieved from [Link]

-

Longo, G., et al. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Molecules, 28(9), 3749. Retrieved from [Link]

-

Adams, H., et al. (2022). The coordination chemistry of p-tert-butylcalix[6]arene with paramagnetic transition and lanthanide metal ions: an Edinburgh Perspective. Dalton Transactions, 51(25), 9476-9491. Retrieved from [Link]

- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

-

Zhang, J., et al. (2018). Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. Molecules, 23(10), 2654. Retrieved from [Link]

-

Kojima, M., et al. (1996). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions, (22), 4279-4284. Retrieved from [Link]

-

Gualtieri, F., et al. (1998). 4-Aminopyridine derivatives with antiamnesic activity. Il Farmaco, 53(1), 35-41. Retrieved from [Link]

-

Wang, F., et al. (2023). Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines. Nature Communications, 14(1), 6081. Retrieved from [Link]

-

Guthrie, J., & Jaeger, D. A. (1976). Chemistry of hindered amines: synthesis and properties of di-t-butylamine and related compounds. Journal of the Chemical Society, Perkin Transactions 1, (6), 650-654. Retrieved from [Link]

-

Lazar, A. C., et al. (2021). Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. Molecules, 26(15), 4586. Retrieved from [Link]

-

Shields, J. D., & Gray, D. L. (2013). Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′. Organic Syntheses, 90, 264-273. Retrieved from [Link]

-

Hoye, T. R., et al. (2010). Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes. Journal of the American Chemical Society, 132(42), 14994–15000. Retrieved from [Link]

-

Gein, V. L., et al. (2022). Reversed steric order of reactivity for tert‐butyl and adamantyl‐3‐cyanomethylene‐1,2,4‐triazines. Journal of Heterocyclic Chemistry, 59(10), 1833-1839. Retrieved from [Link]

-

LabCoatz. (2023, May 25). Making Tert-Butylamine: A Stinky Precursor to an Even Stinkier Isocyanide! [Video]. YouTube. Retrieved from [Link]

-

Yan, L., et al. (2020). Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide. European Journal of Medicinal Chemistry, 195, 112236. Retrieved from [Link]

-

Wang, H., et al. (2024). Regioselective 1,2-Diamination of Aryl-Substituted 1,3-Dienes via Axial PPh3-Coordinated Dirhodium(II) Catalysis. Organic Letters, 26(5), 1084-1089. Retrieved from [Link]

-

Field, L. M., & Lahti, P. M. (2003). Coordination complexes of 1-(4-[N-tert-butyl-N-aminoxyl]phenyl)-1H-1,2,4-triazole with paramagnetic transition metal dications. Inorganic Chemistry, 42(23), 7447-7454. Retrieved from [Link]

-

El-Ghozzi, M., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1841. Retrieved from [Link]

-

Al-Masri, H. T., & Moussa, Z. (2023). Tetracarbonyl group 6B metal complexes of a N-(4-acetylphenyl)-N-(diphenylphosphino)amine ligand. Molecular structure of cis-[Cr(CO)4{4-CH3CO–C6H4-1-N(PPh2)2}]. Heliyon, 9(7), e17861. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-tert-butyl-2-pyridin-2-ylpyridin-4-amine. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. 4-Aminopyridine derivatives with antiamnesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-tert-Butylpyridine | C9H13N | CID 19878 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermodynamic and Structural Stability Profiling of N-tert-butylpyridin-4-amine

Document Control:

-

Target Analyte: N-tert-butylpyridin-4-amine (N-tBu-4-AP)

-

Chemical Class: Aminopyridine Derivative / Secondary Heterocyclic Amine

-

Context: Pharmaceutical Intermediate / Ligand Design

Executive Summary

This technical guide defines the thermodynamic and structural stability profile of This compound . Unlike its parent compound (4-aminopyridine) or its alkyl-isomer (4-tert-butylpyridine), this molecule presents a unique physicochemical duality: the electron-donating resonance of the 4-amino group competes with the steric bulk of the tert-butyl moiety.

This document provides a self-validating framework for researchers to characterize the molecule's thermodynamic landscape. It moves beyond static data points to explain the causality of stability—why the molecule behaves as it does under thermal, oxidative, and hydrolytic stress—and provides the exact protocols to verify these properties.

Molecular Architecture & Theoretical Stability

To understand the thermodynamic behavior of N-tBu-4-AP, we must first deconstruct its electronic and steric environment.

Electronic Stabilization (Resonance)

The thermodynamic stability of the pyridine ring is significantly enhanced by the amino group at the 4-position. The lone pair on the exocyclic nitrogen donates electron density into the

-

Mechanism: This resonance contribution stabilizes the molecule, making the ring more electron-rich and significantly more basic than unsubstituted pyridine.

-

Tautomeric Preference: While aminopyridines can theoretically exist in an imino form (pyridin-4(1H)-imine), the amino tautomer is thermodynamically dominant for N-tBu-4-AP due to the preservation of aromaticity in the pyridine ring.

Steric Destabilization (The tert-Butyl Effect)

The tert-butyl group acts as a massive steric anchor.

-

Bond Rotation: The bulky group imposes a rotational barrier around the

bond. While it does not fully decouple the resonance, it may force the exocyclic nitrogen slightly out of planarity with the ring to relieve strain. -

Solvation Penalty: In aqueous solution, the hydrophobic tert-butyl shell hinders the solvation of the amine, potentially affecting the entropy of protonation (

).

Visualizing the Stability Landscape

The following diagram illustrates the competing forces defining the molecule's net stability.

Figure 1: Interplay of electronic resonance and steric hindrance determining the net stability of this compound.[1][2]

Thermodynamic Parameters & Profiling

Phase Behavior and Thermal Stability

N-tBu-4-AP typically exhibits a lower melting point than 4-aminopyridine (

Predicted Phase Transition:

-

State: Low-melting solid or viscous oil (depending on purity).

-

Decomposition: The

bond is the "weak link." Under extreme thermal stress (

Acid-Base Thermodynamics (pKa)

The basicity is the most critical thermodynamic parameter for drug development.

-

Reaction:

-

Expected pKa: ~9.5 – 10.2.

-

Reasoning: The tert-butyl group is electron-donating (+I effect), which theoretically increases basicity compared to 4-aminopyridine (pKa 9.17). However, steric hindrance to solvation of the cation attenuates this shift.

-

Data Summary Table

| Parameter | Expected Range | Structural Driver | Critical Method |

| Melting Point | 60°C – 100°C | Crystal lattice disruption by t-butyl | DSC (Endotherm) |

| pKa (aq) | 9.5 – 10.2 | Resonance (+M) & Inductive (+I) | Potentiometric Titration |

| LogP | 1.8 – 2.5 | Hydrophobic t-butyl moiety | HPLC / Shake-flask |

| Thermal Limit | ~220°C | N-alkyl bond stability | TGA (Onset) |

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, use these protocols. They are designed with internal controls to validate the data generated.

Protocol A: Thermal Stability via TGA/DSC

Objective: Determine the melting point and the onset of thermal degradation (

-

Preparation: Weigh 3–5 mg of N-tBu-4-AP into an aluminum pan (hermetically sealed with a pinhole).

-

DSC Cycle:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 150°C.

-

Validation Check: Look for a sharp endothermic peak (melting). Broad peaks indicate impurities.

-

-

TGA Cycle:

-

Ramp 10°C/min to 600°C under Nitrogen (

). -

Switch: At 600°C, switch to Air to burn off carbonaceous char.

-

-

Analysis:

- : The temperature at 1% mass loss.

-

Step Transition: A distinct mass loss step corresponding to the molecular weight of isobutylene (56 g/mol ) confirms N-dealkylation.

Protocol B: pKa Determination via UV-Vis Spectrophotometry

Objective: Determine the thermodynamic dissociation constant without solubility errors common in potentiometry.

-

Stock Solution: Dissolve analyte in methanol, then dilute into aqueous buffers ranging from pH 7 to 12.

-

Scan: Measure absorbance from 200–400 nm.

-

Chromophore Tracking:

-

The Neutral species (amine) absorbs at

(~245 nm). -

The Cation species (pyridinium) absorbs at

(~265 nm, bathochromic shift).

-

-

Calculation: Plot Absorbance vs. pH at

. The inflection point of the sigmoidal curve is the pKa.-

Equation:

-

Protocol C: Chemical Stress Testing (Forced Degradation)

Objective: Map the kinetic stability boundaries.

Figure 2: Forced degradation workflow to establish kinetic stability limits.

-

Oxidative Stress: The pyridine nitrogen is susceptible to N-oxide formation. Expect a mass shift of +16 Da in LC-MS.

-

Acidic Stress: High temperature + Acid may catalyze the loss of the tert-butyl group (Mass shift -56 Da).

References

-

Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series, Butterworths, London.[3] (Standard reference for aminopyridine pKa methodology).

- Katritzky, A. R., & Lagowski, J. M. (1963). The Principles of Heterocyclic Chemistry. Academic Press. (Foundational text on tautomerism and resonance in aminopyridines).

-

Scriven, E. F. (1984). "4-Dialkylaminopyridines: Super Acylation Catalysts." Chemical Society Reviews, 12(2), 129-161. Link (Discusses the thermodynamic basicity and steric effects of N-substituted 4-aminopyridines).

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Link (The authoritative standard for designing the stress tests described in Section 4.3).

-

PubChem Compound Summary. (2024). 4-tert-Butylpyridine (Analogous Data). National Center for Biotechnology Information. Link (Used for comparative phase behavior analysis).

Sources

- 1. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tert-Butylamine | C4H11N | CID 6385 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Reductive amination procedure for N-tert-butylpyridin-4-amine preparation

Strategic Protocol Selection: Nucleophilic Substitution vs. Reductive Amination

Part 1: Executive Summary & Scientific Rationale

Objective: To provide a validated protocol for the synthesis of N-tert-butylpyridin-4-amine.

Critical Technical Correction: The request specifies a "Reductive Amination" procedure. As a Senior Application Scientist, it is my duty to clarify that direct reductive amination is chemically impossible for the synthesis of an N-tert-butyl group.

-

The Mechanism Gap: Reductive amination requires the condensation of a primary amine with a carbonyl precursor (ketone or aldehyde).[1] To generate a tert-butyl group (

) via this method, the required precursor would be "trimethyl ketone" (acetone with an extra methyl group on the carbonyl carbon).[1] This structure violates the tetravalency of carbon.[1] -

The Solution: The industry-standard method for introducing a bulky tert-butyl group onto an electron-deficient heterocycle (like pyridine) is Nucleophilic Aromatic Substitution (

) or Buchwald-Hartwig Amination .

This guide provides the

Part 2: Chemical Pathway Analysis (Graphviz)[1]

The following diagram illustrates the mechanistic divergence. The "Reductive Amination" path leads to the Neopentyl derivative, while the

Caption: Logical flow demonstrating why SnAr is the required methodology over reductive amination for the specific t-butyl target.

Part 3: Validated Protocol (The Route)

Method: Nucleophilic Aromatic Substitution of 4-Chloropyridine Target: this compound Scale: 10 mmol basis (scalable to 100g)

1. Reaction Scheme

2. Reagents & Equipment

| Reagent | Equiv.[1][2][3][4] | Amount (10 mmol) | Role |

| 4-Chloropyridine HCl | 1.0 | 1.50 g | Electrophile (Substrate) |

| tert-Butylamine | 5.0 | 5.25 mL (3.65 g) | Nucleophile & Solvent |

| Ethanol (Anhydrous) | N/A | 5.0 mL | Co-solvent (Optional) |

| Triethylamine (Et3N) | 2.0 | 2.8 mL | Acid Scavenger |

| Sealed Tube / Autoclave | - | - | Pressure Vessel |

3. Step-by-Step Procedure

Step 1: Charge the Vessel

-

In a 25 mL heavy-walled pressure tube (or stainless steel autoclave for >10g scale), add 4-Chloropyridine Hydrochloride (1.50 g) .

-

Note: The hydrochloride salt is used because the free base of 4-chloropyridine is unstable and polymerizes at room temperature.[1]

-

Add Triethylamine (2.8 mL) carefully.[1]

-

Add tert-Butylamine (5.25 mL) . The excess amine acts as both nucleophile and solvent to drive the equilibrium.[1]

Step 2: Thermal Activation

-

Seal the vessel tightly.[1] Ensure the O-ring is chemically resistant (Viton or PTFE).[1]

-

Heat the reaction mixture to 140°C - 160°C behind a blast shield.

-

Mechanistic Insight: The tert-butyl group is sterically bulky, making the nucleophilic attack slow.[1] High temperature is required to overcome the activation energy barrier for the Meisenheimer complex formation.[1]

-

Maintain stirring for 24 to 48 hours .

Step 3: Work-up

-

Cool the vessel to room temperature, then further cool in an ice bath before opening (internal pressure may still be elevated).[1]

-

Concentrate the mixture under reduced pressure to remove excess tert-butylamine.[1]

-

Dilute the residue with Ethyl Acetate (50 mL) and Water (20 mL) .[1]

-

Adjust pH to >12 using 1M NaOH to ensure the product is in the free base form.[1]

Step 4: Purification

-

Separate the organic layer.[1][4] Extract the aqueous layer 2x with Ethyl Acetate.[1]

-

Combine organics, dry over

, and concentrate. -

Recrystallization: The crude solid can often be recrystallized from Hexane/EtOAc (9:1).[1]

-

Yield Expectation: 65-75% as off-white crystals.[1]

Part 4: The "Reductive Amination" Analog (Educational Control)

If you strictly require a Reductive Amination workflow, you must change the target to the Neopentyl derivative.[1] This is often the intended target when researchers mistakenly request "reductive amination for t-butyl."[1]

Target: N-neopentylpyridin-4-amine Precursors: 4-Aminopyridine + Pivalaldehyde (Trimethylacetaldehyde)

Protocol Summary (Reductive Amination)

-

Imine Formation: Dissolve 4-Aminopyridine (1.0 eq) and Pivalaldehyde (1.2 eq) in Dichloromethane (DCE) or Methanol .[1]

-

Acid Catalyst: Add Acetic Acid (1.5 eq) . Stir for 2 hours to form the imine (Schiff base).[1]

-

Reduction: Add Sodium Triacetoxyborohydride (

) (1.5 eq) .-

Why STAB? It is milder than

and will not reduce the aldehyde before it forms the imine.[1]

-

-

Reaction Time: Stir at Room Temperature for 16 hours.

-

Result: This yields the Neopentyl group (

), NOT the tert-butyl group.[1]

Part 5: Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield (SnAr) | Temperature too low; Steric hindrance of t-Bu is high. | Increase temperature to 160°C; ensure vessel is rated for resulting pressure. |

| Polymerization | 4-Cl-Py free base formed before reaction.[1] | Mix reagents cold; heat rapidly. Use HCl salt of precursor.[1] |

| Incomplete Conversion | Loss of volatile amine.[1] | Check vessel seal integrity.[1] Use large excess (5-10 eq) of t-butylamine.[1] |

| Wrong Product | Used Reductive Amination conditions. | Verify structure by NMR.[1] If |

References

-

Nucleophilic Aromatic Substitution on Pyridines

-

Buchwald-Hartwig Coupling (Alternative Route)

-

Reductive Amination Limitations

-

Abdel-Magid, A. F., et al. (1996).[1][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.[1]

-

Context: The definitive guide on reductive amination, implicitly confirming the requirement for carbonyl precursors (limiting t-butyl formation).[1]

-

[1]

-

Sources

Application Note: N-tert-butylpyridin-4-amine as a Strategic Intermediate in Pharmaceutical Synthesis

Based on your request, I have designed a comprehensive Application Note and Protocol guide for N-tert-butylpyridin-4-amine . This guide is structured to serve pharmaceutical researchers, focusing on the synthesis of this sterically demanding intermediate and its downstream application in kinase inhibitor development.

Executive Summary & Strategic Value

This compound represents a specialized building block in medicinal chemistry, particularly valuable for the synthesis of Type II Kinase Inhibitors (e.g., p38 MAP kinase, VEGFR, and RAF inhibitors).

Unlike simple 4-aminopyridine, the tert-butyl group serves three critical functions in drug design:

-

Conformational Lock: The bulky alkyl group restricts rotation around the C-N bond, pre-organizing the molecule for binding in the ATP pocket.

-

Lipophilicity Modulation: It increases logP, enhancing membrane permeability without introducing aromatic metabolic liabilities.

-

Selectivity: The steric bulk prevents off-target binding to kinases with smaller "gatekeeper" residues.

This guide provides a validated Buchwald-Hartwig amination protocol for its synthesis (superior to traditional SNAr due to steric hindrance) and a downstream workflow for generating pyridyl-urea scaffolds , a privileged structure in oncology drugs like Sorafenib and Regorafenib.

Synthesis Protocol: this compound

Mechanistic Rationale

Direct nucleophilic aromatic substitution (SNAr) of 4-chloropyridine with tert-butylamine is kinetically sluggish due to the steric clash between the bulky amine and the peri-hydrogens of the pyridine ring. High temperatures required for SNAr often lead to polymerization of the unstable 4-chloropyridine free base.

The Solution: Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig) operates under milder conditions, utilizing a bulky phosphine ligand to facilitate the reductive elimination of the sterically hindered product.

Reaction Scheme (Graphviz)[1][2]

Figure 1: Catalytic cycle emphasizing the steric challenge in the reductive elimination step.

Step-by-Step Experimental Protocol

Scale: 10 mmol | Expected Yield: 85-92%

Materials:

-

4-Chloropyridine Hydrochloride (1.50 g, 10 mmol)

-

tert-Butylamine (1.26 mL, 12 mmol)

-

Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

-

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, 3 mol%)

-

Sodium tert-butoxide (NaOtBu, 2.40 g, 25 mmol)

-

Toluene (Anhydrous, 50 mL)

Procedure:

-

Free Base Generation (In Situ): 4-Chloropyridine is unstable as a free base (it self-polymerizes to polyviologens). We use the HCl salt and excess NaOtBu to generate the free base in the reaction vessel.

-

Catalyst Pre-activation: In a dry Schlenk flask under Argon, charge Toluene (20 mL), Pd(OAc)₂, and BINAP. Stir at RT for 15 mins until the solution turns orange/red (active Ligand-Pd species).

-

Substrate Addition: Add 4-Chloropyridine HCl and NaOtBu to the flask. Add the remaining Toluene (30 mL).

-

Amine Addition: Add tert-butylamine via syringe. Note: tert-butylamine is volatile (bp 78°C); ensure the system is sealed.

-

Heating: Heat the mixture to 100°C for 14 hours.

-

Workup:

-

Cool to RT. Filter through a pad of Celite to remove inorganic salts and Pd black.

-

Wash the pad with EtOAc.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: The crude residue is often pure enough, but can be recrystallized from Hexane/EtOAc (9:1) to yield off-white crystals.

Critical Quality Attribute (CQA):

-

Appearance: White to pale yellow solid.

-

1H NMR (DMSO-d6): δ 8.10 (d, 2H, ring), 6.55 (d, 2H, ring), 6.20 (bs, 1H, NH), 1.35 (s, 9H, t-Bu).

-

Key Impurity: Bis-alkylation is sterically impossible, but look for unreacted 4-chloropyridine dimers.

Downstream Application: Synthesis of Pyridyl-Urea Kinase Inhibitors

The most common pharmaceutical application of this compound is its conversion into a diarylurea , a scaffold found in multi-kinase inhibitors.

Protocol: Urea Formation via Isocyanate Coupling

Concept: The steric bulk of the tert-butyl group nucleophilically deactivates the exocyclic nitrogen. Standard coupling requires activation or high temperatures.

Reaction: this compound + Aryl-Isocyanate → 1-Aryl-3-(tert-butyl)-3-(pyridin-4-yl)urea

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous THF.

-

Cool to 0°C.

-

Add Sodium Hydride (NaH, 60% dispersion, 1.1 eq) slowly. Why: Deprotonation is required because the steric bulk reduces the nucleophilicity of the neutral amine.

-

Stir for 30 mins (gas evolution ceases).

-

Add the desired Aryl Isocyanate (e.g., 4-fluoro-3-(trifluoromethyl)phenyl isocyanate) (1.0 eq) dropwise.

-

Warm to RT and stir for 4 hours.

-

Quench: Add saturated NH₄Cl solution.

-

Isolation: Extract with EtOAc, dry over MgSO₄, and concentrate.

Data Summary: Reactivity Comparison

| Parameter | This compound | 4-Aminopyridine (Unsubstituted) | Impact on Synthesis |

| pKa (Ring N) | ~9.5 (Predicted) | 9.17 | More basic due to inductive (+I) effect of t-Bu. |

| Nucleophilicity (Exocyclic N) | Low (Steric hindrance) | High | Requires NaH for urea formation; unsubstituted reacts spontaneously. |

| Solubility | High in organic solvents (DCM, THF) | Moderate (Polar) | Easier workup in non-polar solvents. |

| Stability | Stable solid | Hygroscopic | Easier handling and storage. |

Troubleshooting & Expert Insights

The "Polymerization Trap"

Issue: Reaction turns into a black tar during the synthesis of the intermediate. Cause: 4-Chloropyridine free base concentration was too high before the catalyst engaged, leading to self-quaternization (polymerization). Fix: Ensure NaOtBu is used (it acts as both base and salt-breaker) and that the Catalyst/Ligand is pre-mixed. Do not isolate 4-chloropyridine free base; generate it in situ.

Regioselectivity in Downstream Coupling

Issue: Reaction with electrophiles occurs at the Ring Nitrogen (Pyridine N) instead of the Exocyclic Amine. Cause: The tert-butyl group sterically blocks the exocyclic amine, while the pyridine nitrogen remains accessible and highly basic. Fix:

-

Use Strong Base (NaH/LiHMDS): Deprotonating the exocyclic amine creates a potent amide anion that overcomes steric hindrance.

-

Protect the Ring N: In rare cases, N-oxide formation can direct reaction to the amine, followed by reduction (though usually unnecessary with NaH).

References

-

Buchwald-Hartwig Amination of Pyridines

- Title: Palladium-Catalyzed Amination of Aryl Halides and Sulfon

- Source: Surry, D. S., & Buchwald, S. L. (2008).

-

URL:[Link]

-

Synthesis of 4-Chloropyridine (Precursor Handling)

-

Urea Kinase Inhibitor Chemistry (Context)

- Title: Discovery of Sorafenib: A Multikinase Inhibitor for Renal Cell Carcinoma.

- Source: Wilhelm, S. M., et al. (2006).

-

URL:[Link]

-

Steric Effects in Pyridine Amination

- Title: Steric and Electronic Effects in the Palladium-Catalyzed Amin

- Source:Journal of the American Chemical Society.

-

URL:[Link]

Sources

Application Note: Rational Design & Synthesis of Hydrophobic Pillared-Layer MOFs using 4-(tert-butylamino)pyridine

Executive Summary

This application note details the protocols for incorporating 4-(tert-butylamino)pyridine (4-TBAP) into Metal-Organic Frameworks (MOFs). Unlike standard pyridine linkers, 4-TBAP features a sterically demanding and hydrophobic tert-butylamino group. This ligand is strategically employed to:

-

Modulate Pore Environment: Introduce hydrophobic pockets within the framework to enhance the loading of non-polar Active Pharmaceutical Ingredients (APIs).

-

Control Dimensionality: Act as a monodentate capping agent or a pillar, potentially shifting framework topology from 3D networks to 2D sheets depending on synthesis conditions.

-

Enhance Stability: Shield metal coordination sites from water attack via steric bulk.

We present two distinct workflows: Direct Solvothermal Assembly (for 2D/3D hybrid structures) and Post-Synthetic Ligand Exchange (PSE) (for modifying pre-formed pillared frameworks).

Chemical Rationale & Ligand Properties[1][2][3][4][5]

Effective reticular synthesis requires understanding the ligand's behavior in solution.

| Property | Specification | Reticular Impact |

| Ligand | 4-(tert-butylamino)pyridine | Role: Ancillary Pillar / Capping Agent |

| Coordination | Monodentate (Pyridine N) | Binds to apical metal sites (e.g., Zn²⁺ paddlewheels). |

| pKa (Conj. Acid) | ~9.5 (Est. based on DMAP) | Highly basic; accelerates deprotonation of carboxylic acid linkers. |

| Sterics | tert-butyl group | Prevents formation of dense phases; favors open channels or layered structures. |

| Hydrophobicity | High (logP > 2) | Increases framework affinity for hydrophobic guests (e.g., Curcumin, Ibuprofen). |

Mechanism of Action

In a typical pillared-layer MOF (e.g., based on Zn-BDC sheets), the metal nodes (Zn-paddlewheels) are connected by dicarboxylate linkers (BDC) in two dimensions. The axial sites of the Zn atoms are occupied by the pyridine nitrogen of 4-TBAP. The bulky tert-butyl tail extends into the pore, effectively "lining" the cavity with hydrophobic groups.

Materials & Equipment

Reagents

-

Metal Precursor: Zinc Nitrate Hexahydrate (

) or Copper(II) Nitrate Trihydrate. -

Primary Linker: 1,4-Benzenedicarboxylic acid (

) or 2-Aminoterephthalic acid ( -

Target Ligand: 4-(tert-butylamino)pyridine (4-TBAP) [Purity >97%].

-

Solvents: N,N-Dimethylformamide (DMF), Ethanol (EtOH), Chloroform (

). -

Modulator: Acetic Acid (Glacial) – Critical for controlling nucleation rates.

Equipment

-

Teflon-lined stainless steel autoclaves (25 mL or 50 mL).

-

Programmable convection oven.

-

Centrifuge (min. 4000 rpm).

-

Powder X-Ray Diffractometer (PXRD).

Experimental Protocols

Protocol A: Direct Solvothermal Synthesis

Best for: Creating new 2D/3D hybrid frameworks where 4-TBAP directs the structure.

Workflow Diagram:

Caption: Step-by-step workflow for the direct solvothermal synthesis of 4-TBAP functionalized MOFs.

Step-by-Step Procedure:

-

Precursor Solution: In a 20 mL scintillation vial, dissolve 1.0 mmol of

and 1.0 mmol of -

Ligand Addition: Add 0.5 mmol of 4-TBAP .

-

Note: The ratio is kept at 0.5 eq relative to metal to prevent saturation of all coordination sites, which would yield discrete molecular complexes instead of a framework.

-

-

Modulation: Add 50 µL of Glacial Acetic Acid.

-

Crystallization: Seal the mixture in a Teflon-lined autoclave. Heat at 100°C for 48 hours .

-

Harvesting: Cool to room temperature naturally. Collect crystals via centrifugation (4000 rpm, 10 min).

-

Washing: Resuspend crystals in fresh DMF (3x) to remove unreacted ligand, followed by Ethanol (3x) over 2 days.

Protocol B: Post-Synthetic Ligand Exchange (PSE)

Best for: Inserting 4-TBAP into known porous frameworks (e.g., MOF-508 or pillared Zn-paddlewheels) without disrupting framework topology.

Scientific Logic: Direct synthesis with bulky ligands often fails because the steric bulk interferes with the initial nucleation of the 3D lattice. PSE circumvents this by synthesizing a "parent" MOF with a labile pillar (like 4,4'-bipyridine or solvent molecules) and then exchanging it with 4-TBAP driven by thermodynamics (stronger Zn-N bond or concentration gradient).

Step-by-Step Procedure:

-

Parent MOF Synthesis: Synthesize a standard pillared Zn-BDC MOF using 4,4'-bipyridine as the pillar (Ref: MOF-508 protocol).

-

Exchange Solution: Prepare a 0.1 M solution of 4-TBAP in Chloroform (

). -

Incubation: Suspend 100 mg of the activated Parent MOF in 10 mL of the Exchange Solution.

-

Exchange Conditions: Incubate at 55°C for 3 days with gentle agitation.

-

Note: Elevated temperature provides the activation energy required for linker dissociation/re-association.

-

-

Purification: Decant the supernatant. Wash the solid extensively with

to remove displaced bipyridine and excess 4-TBAP.

Characterization & Validation

To ensure the 4-TBAP is successfully incorporated and not just physically adsorbed, the following validation steps are mandatory.

| Technique | Expected Observation | Interpretation |

| 1H-NMR (Digested) | Resonance at | Digest MOF in DCl/DMSO-d6. Integration of tert-butyl peak vs. BDC aromatic protons confirms ligand ratio. |

| PXRD | Shift in low-angle peaks ( | Indicates change in interlayer spacing due to the bulky tert-butyl group. |

| TGA | Weight loss step ~250-300°C | Distinct from solvent loss (<150°C) and linker decomposition (>400°C). Confirms ligand presence. |

| Contact Angle | Increase in water contact angle (>90°) | Confirms successful hydrophobic modification of the surface/pore. |

Structural Logic & Troubleshooting

The incorporation of bulky ligands can induce phase changes. Use the diagram below to diagnose synthesis outcomes.

Caption: Logic tree for troubleshooting MOF synthesis based on Powder X-Ray Diffraction data.

References

-

Reticular Chemistry Principles: Yaghi, O. M., et al. "Reticular synthesis and the design of new materials." Nature 423, 705–714 (2003). Link

-

Pillared-Layer MOF Synthesis: Chun, H., et al. "Synthesis, sorption, and structural properties of a series of Zn-MOFs with pillared-layer structures." Inorganic Chemistry 48(13), 6353-6361 (2009). Link

-

Hydrophobic Modification: Wang, C., et al. "Postsynthetic Modification of Metal-Organic Frameworks for Hydrophobicity Tuning." Journal of the American Chemical Society 136(34), 12129-12136 (2014). Link

-

Pyridine Ligand Dynamics: Kitagawa, S., et al. "Functional Porous Coordination Polymers." Angewandte Chemie International Edition 43, 2334–2375 (2004). Link

Sources

Catalytic applications of N-tert-butylpyridin-4-amine in organic synthesis

Application Note: Catalytic Utility of -tert-Butylpyridin-4-amine (TBPA)

Executive Summary

-tert-butylpyridin-4-amineDMAPThis structural modification induces two critical effects:

-

Steric Modulation: The bulky t-butyl group creates a crowded environment around the active center, enhancing site-selectivity in acylation and silylation reactions.

-

Electronic Tuning: Steric repulsion between the t-butyl group and the pyridine ring protons (C3/C5) can force the exocyclic nitrogen out of planarity, slightly decoupling the resonance donation. This results in a "tamed" nucleophile that avoids the background decomposition often seen with hyper-nucleophilic DMAP.

Mechanism of Action

TBPA operates primarily via Nucleophilic Catalysis , following a pathway similar to DMAP but with distinct kinetic profiles governed by its steric bulk.

The Catalytic Cycle (Acylation)

The reaction proceeds through the formation of a reactive

-

Activation: The pyridine nitrogen of TBPA attacks the acylating agent (e.g., acetic anhydride), displacing the leaving group.

-

Intermediate Formation: A highly electrophilic

-acyl-TBPA cation is formed. The bulky t-butyl group on the exocyclic amine stabilizes this salt through inductive effects (+I) while shielding it from non-specific attack. -

Transfer: The nucleophile (alcohol/amine) attacks the carbonyl carbon of the intermediate.

-

Regeneration: The product is released, and TBPA is regenerated.

Visualization: Catalytic Cycle

Caption: The nucleophilic catalytic cycle of TBPA. The bulky t-butyl group (not shown) modulates the stability and reactivity of the N-acylpyridinium intermediate.

Key Applications & Protocols

Application A: Site-Selective Acylation of Polyols

TBPA is superior to DMAP when selectivity is required over raw speed. In substrates with multiple hydroxyl groups (e.g., carbohydrates, natural products), TBPA preferentially acylates the least hindered primary alcohols, whereas DMAP might indiscriminately acylate secondary alcohols.

Protocol 1: Selective Acetylation of a Primary Alcohol

Objective: Selectively acetylate a primary alcohol in the presence of a secondary alcohol.

Reagents:

-

Substrate: 1.0 equiv (e.g., a diol)

-

Acetic Anhydride (

): 1.1 equiv -

Catalyst (TBPA): 5–10 mol%

-

Base: Triethylamine (

): 1.2 equiv -

Solvent: Dichloromethane (DCM) or Acetonitrile (

)

Step-by-Step Procedure:

-

Preparation: Dissolve the substrate (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (

or Ar). -

Base Addition: Add

(1.2 mmol, 167 µL) followed by the TBPA catalyst (0.05 mmol, ~7.5 mg). Stir for 5 minutes to ensure homogeneity. -

Acylation: Cool the solution to 0°C. Dropwise add acetic anhydride (1.1 mmol, 104 µL).

-

Reaction: Allow the mixture to warm to room temperature. Monitor via TLC (typically 2–6 hours).

-

Note: TBPA reactions may be slower than DMAP; do not rush the endpoint.

-

-

Quench: Add methanol (0.5 mL) to quench excess anhydride. Stir for 10 minutes.

-

Workup: Dilute with DCM (20 mL), wash with saturated

(2 x 10 mL), water, and brine. Dry over -

Purification: Flash chromatography (Silica gel, Hexane/EtOAc).

Why TBPA? The steric bulk of the tert-butyl group prevents the "loose" transition states allowed by DMAP, enforcing a tighter steric requirement that favors the unhindered primary alcohol.

Application B: Silylation of Hindered Alcohols

While TBPA is bulky, its secondary amine nature (

Protocol 2: TBS Protection of a Secondary Alcohol

Reagents:

-

Substrate: 1.0 equiv

-

TBS-Cl (tert-Butyldimethylsilyl chloride): 1.2 equiv

-

Catalyst (TBPA): 10 mol%

-

Solvent: DMF (Dimethylformamide)

Procedure:

-

Dissolve substrate in dry DMF.

-

Add TBPA (10 mol%) and Imidazole (2.0 equiv).

-

Add TBS-Cl portion-wise at 0°C.

-

Stir at 25°C for 12 hours.

-

Observation: TBPA often suppresses the formation of silyl-pyridinium aggregates that can precipitate and stall the reaction, maintaining a homogeneous active species.

Comparative Analysis: TBPA vs. DMAP

The following table summarizes when to choose TBPA over the standard DMAP.

| Feature | DMAP (4-Dimethylaminopyridine) | TBPA (N-tert-butylpyridin-4-amine) |

| Steric Profile | Planar, Unhindered | Bulky, 3D Shielding |

| Nucleophilicity | Very High (Hyper-nucleophilic) | Moderate to High (Tunable) |

| Selectivity | Low (Reacts with everything) | High (Discriminates by sterics) |

| Primary Use | Difficult/Slow acylations, max speed | Kinetic Resolution, Selective Protection |

| Side Reactions | Prone to | Reduced risk due to steric bulk |

| Solubility | High in organic solvents | High (Lipophilic t-butyl group) |

Troubleshooting & Optimization

| Problem | Root Cause | Solution |

| Low Conversion | Steric bulk of TBPA is too high for the specific electrophile. | Increase catalyst loading to 20 mol% or switch to a smaller analog (e.g., 4-pyrrolidinopyridine). |

| Poor Selectivity | Reaction temperature too high. | Run the reaction at -20°C or -40°C. TBPA's steric discrimination is amplified at lower temperatures. |

| Catalyst Precipitation | Formation of insoluble HCl/HBr salts. | Ensure adequate solvent volume (DCM/DMF) or use a soluble base auxiliary (e.g., DIPEA). |

References

-

Steglich Esterification & DMAP Catalysis: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angew.[1][2] Chem. Int. Ed.1978 , 17, 522-524. Link

-

Nucleophilicity Scales: Mayr, H.; Bug, T.; Gotta, M. F.; Hering, N.; Irrgang, B.; Janker, B.; Kempf, B.; Loos, R.; Ofial, A. R.; Remennikov, G.; Schimmel, H. "Reference Scales for the Characterization of Cationic Electrophiles and Neutral Nucleophiles." J. Am. Chem. Soc.2001 , 123, 9500–9512. Link

-

Pyridine Catalysis Mechanisms: Xu, S.; Held, I.; Kempf, B.; Mayr, H.; Steglich, W.; Zipse, H. "The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study." Chem. Eur. J.2005 , 11, 4751–4757. Link

-

Steric Effects in Amines: Spivey, A. C.; Arseniyadis, S. "Nucleophilic Catalysis by 4-(Dialkylamino)pyridines Revisited." Angew.[1][2] Chem. Int. Ed.2004 , 43, 5436–5441. Link

- Synthesis of TBPA Analogs: Esser, F. "Synthesis of 4-amino-pyridines." Synthesis1987, 1987(01), 96. (General reference for 4-aminopyridine synthesis).

Standard operating procedure for handling N-tert-butylpyridin-4-amine